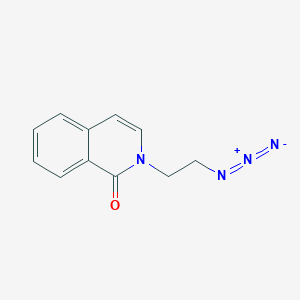

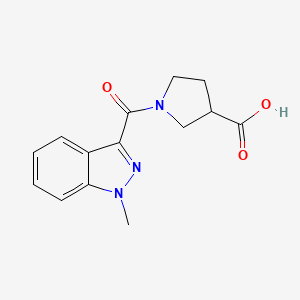

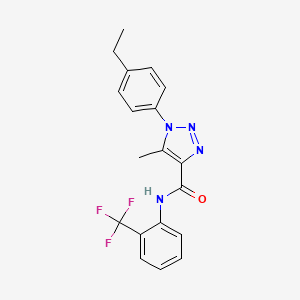

2-(2-Azidoethyl)isoquinolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinolones, including “2-(2-Azidoethyl)isoquinolin-1-one”, are important nitrogen-heterocyclic compounds with versatile biological and physiological activities . They are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The general protocol for the synthesis of isoquinolin-1(2H)-ones involves direct intramolecular C–H/N–H functionalization under metal-free conditions . This method allows for the rapid synthesis of polycyclic six-, seven-, and eight-membered N-heterocycles from available amides . The protocol has the merits of broad substrate scope, atom economy, and operational simplicity .Chemical Reactions Analysis

Isoquinolone ring construction has been rapidly developed through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .Physical And Chemical Properties Analysis

Isoquinoline, a similar compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline .Aplicaciones Científicas De Investigación

-

Organic & Biomolecular Chemistry

- Application: The construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones from N-methacryloyl-2-phenylbenzoimidazoles through radical strategies .

- Method: Various synthetic routes for the preparation of benzimidazo[2,1-a]isoquinolin-6(5H)-ones have been reported. In particular, the use of N-methacryloyl-2-phenylbenzoimidazoles to construct benzimidazo[2,1-a]isoquinolin-6(5H)-ones through various radical strategies have attracted widespread attention due to the versatility and simple preparation of raw materials, as well as the step-economy and mild reaction conditions .

- Results: This method has shown significant progress in the synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones, including the selection of the catalytic system, substrate scope, mechanistic understanding, and applications .

-

Nature Communications

- Application: Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives .

- Method: A direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .

- Results: A NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factor is established to access two types of promising axially chiral Lewis base catalysts in optically pure forms .

-

Russian Journal of General Chemistry

- Application: Efficient Synthesis of Isoquinoline and Its Derivatives .

- Method: An environmentally friendly route for the synthesis of benzimidazo[2,1-a]isoquinoline using 2-ethynylbenzaldehyde and its related substituted alkynylbenzaldehyde as raw materials, that reacted with various substituted o-phenylenediamines and aliphatic amines in ethanol .

- Results: The method provided a new synthetic route for the preparation of benzimidazo[2,1-a]isoquinoline .

-

Fast Construction of Isoquinolin-1 (2H)-ones

- Field: Organic & Biomolecular Chemistry .

- Application: The general protocol for the synthesis of isoxazolidine-fused isoquinolin-1 (2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA .

- Method: Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 min at room temperature through C–H/N–H functionalization .

- Results: The protocol has the merits of broad substrate scope, atom economy and operational simplicity .

-

Efficient Synthesis of Isoquinoline and Its Derivatives

- Field: General Chemistry .

- Application: Development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

- Method: Various strategies have been implemented via semi-synthesis or total synthesis .

-

Synthesis of α(1–2)mannobiosides

- Field: Organic Chemistry .

- Application: This synthetic strategy allows the preparation of α (1,2)dimannosides in the gram scale reducing the cost of the synthesis a lot .

- Method: Additionally, the use of the ester strategy (benzoyl/acetyl) makes the synthesis compatible with the 2-azidoethyl spacer in the case of compound 2 .

- Results: The method provided a new synthetic route for the preparation of benzimidazo[2,1-a]isoquinoline .

-

Fast Construction of Isoquinolin-1 (2H)-ones

- Field: Organic & Biomolecular Chemistry .

- Application: The general protocol for the synthesis of isoxazolidine-fused isoquinolin-1 (2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA .

- Method: Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 min at room temperature through C–H/N–H functionalization .

- Results: The protocol has the merits of broad substrate scope, atom economy and operational simplicity .

-

Efficient Synthesis of Isoquinoline and Its Derivatives

- Field: General Chemistry .

- Application: Development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

- Method: Various strategies have been implemented via semi-synthesis or total synthesis .

-

Synthesis of α(1–2)mannobiosides

- Field: Organic Chemistry .

- Application: This synthetic strategy allows the preparation of α (1,2)dimannosides in the gram scale reducing the cost of the synthesis a lot .

- Method: Additionally, the use of the ester strategy (benzoyl/acetyl) makes the synthesis compatible with the 2-azidoethyl spacer in the case of compound 2 .

- Results: The method provided a new synthetic route for the preparation of benzimidazo[2,1-a]isoquinoline .

Direcciones Futuras

Isoquinolones have been recently developed greatly and have versatile biological and physiological activities . They are not only interesting and important nitrogen-heterocyclic compounds but also useful synthetic blocks . Therefore, the future directions for “2-(2-Azidoethyl)isoquinolin-1-one” could involve further exploration of its biological activities and potential applications in pharmaceuticals and material sciences.

Propiedades

IUPAC Name |

2-(2-azidoethyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-14-13-6-8-15-7-5-9-3-1-2-4-10(9)11(15)16/h1-5,7H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVGUTWEDJPJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Azidoethyl)-1,2-dihydroisoquinolin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

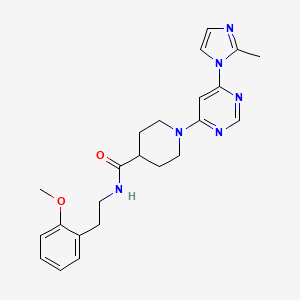

![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)

![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)

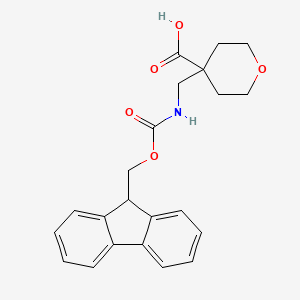

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)

![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2708065.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)